Welcome to the BenchChem Online Store!
molecular formula C10H9NO3 B3327142 4-Cyano-2-ethoxybenzoic acid CAS No. 316810-08-9

4-Cyano-2-ethoxybenzoic acid

Cat. No. B3327142
M. Wt: 191.18 g/mol
InChI Key: HITJHKFIMRWIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06787550B1

Procedure details

In a 1 l reactor equipped with a sealed mechanical stirrer, CuCN (12 g, 134 mmol) were suspended in 100 ml of distilled water. NaCN (18.3 g, 373 mmol) was added with vigorous stirring and the internal temperature was kept below 40° C. until all the CuCN went into solution. The suspension of 2-ethoxy-4-aminobenzoic acid (20 g, 110 mmol) in water (200 ml) and concentrated HCl (33 ml) was stirred and cooled in an ice bath. When the temperature reached 5° C., a solution of NaNO2 (9.7 g, 140 mmol) in water (30 ml) was added dropwise at such a rate as to maintain the temperature below 5° C. When all the NaNO was added, the solution was slowly introduced through an ice cooled dropping funnel into the reactor containing the NaCN/CuCN solution. A reaction took place with the vigorous formation of N2. A few drops of octanol were added to keep the foaming under control. Stirring was continued for 4 h. The resulting suspension was then extracted with ethyl acetate (3×100 ml) and the organic phase dried over MgSO4 and evaporated under vacuum obtaining 15 g of the title compound (yield 71.1%) as a light brown powder, mp=170-172° C.
Name
CuCN
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
18.3 g
Type
reactant
Reaction Step Four
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
33 mL
Type
solvent
Reaction Step Six
Name
Quantity
9.7 g
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
NaNO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
NaCN CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
71.1%

Identifiers

REACTION_CXSMILES
[C:1]([Cu])#[N:2].[C-]#N.[Na+].[CH2:7]([O:9][C:10]1[CH:18]=[C:17](N)[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])[CH3:8].N([O-])=O.[Na+].[C-]#N.[Na+].C([Cu])#N.N#N>O.Cl.C(O)CCCCCCC>[CH2:7]([O:9][C:10]1[CH:18]=[C:17]([C:1]#[N:2])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])[CH3:8] |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
CuCN
Quantity
12 g
Type
reactant
Smiles
C(#N)[Cu]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCCCCCC)O
Step Four
Name
Quantity
18.3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Five
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Step Six
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)O)C=CC(=C1)N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
33 mL
Type
solvent
Smiles
Cl
Step Seven
Name
Quantity
9.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Eight
Name
NaNO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
NaCN CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+].C(#N)[Cu]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 l reactor equipped with a sealed mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was kept below 40° C. until all
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
reached 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was then extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC1=C(C(=O)O)C=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 71.1%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.